molecular formula C7H9NO3S B086231 5-Amino-2-methylbenzenesulfonic acid CAS No. 118-88-7

5-Amino-2-methylbenzenesulfonic acid

Cat. No. B086231
CAS RN: 118-88-7
M. Wt: 187.22 g/mol
InChI Key: BRKFTWHPLMMNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methylbenzenesulfonic acid, also known as 4-aminotoluene-3-sulfonic acid, ptmsptmsa, ptms, ptmsa, benzenesulfonic acid, 2-amino-5-methyl, 6-amino-m-toluenesulfonic acid, red 4b acid, p-toluidine-2-sulfonic acid, p-toluidine-m-sulfonic acid, m-toluenesulfonic acid, 6-amino . It has a molecular formula of C7H9NO3S and a molecular weight of 187.21 .


Synthesis Analysis

The synthesis of 5-Amino-2-methylbenzenesulfonic acid involves several steps. The nitration process is one step in its synthesis, which was improved by optimizing nitration reaction conditions, improving product separation method to eliminate salty scrap acid and cycle use of the concentrated sulfuric acid . Another method for producing it involves reducing 6-chloro-3-aminotoluene-4-sulfonic acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-methylbenzenesulfonic acid is represented by the formula C7H9NO3S . The InChI Key for this compound is LTPSRQRIPCVMKQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-2-methylbenzenesulfonic acid are complex and involve multiple steps. For instance, it can act as a Schiff base ligand and form binary and ternary complexes with Co (II), Ni (II), Cu (II) and Zn (II) ions .


Physical And Chemical Properties Analysis

5-Amino-2-methylbenzenesulfonic acid is a solid substance with an off-white to pale yellow color . It has a melting point of 200°C and a boiling point of 500°C (rough estimate). Its density is estimated to be 1.3553 and refractive index is 1.6100 (estimate). It is slightly soluble in aqueous acid when heated and sonicated, and also slightly soluble in aqueous base when sonicated .

Scientific Research Applications

5-Amino-2-methylbenzenesulfonic acid is a type of sulfonated molecule . Sulfonated molecules are a category of organic compounds characterized by the existence of a sulfonic acid functional group . The sulfonation process, involving the biotransformation of molecules, holds significant importance as a fundamental pathway .

  • Biomaterials : Sulfonated molecules have applications in the field of biomaterials . They can be used in hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages . The impact on cellular responses, including adhesion, proliferation, and differentiation, is also noteworthy . Sulfonated biomaterials play a role in regenerative medicine, drug delivery, and tissue engineering challenges .

  • Nanotechnology : Sulfonated molecules, including 5-Amino-2-methylbenzenesulfonic acid, could potentially be used in nanotechnology . Gold nanoparticles (AuNPs) are one of the most stable metal nanoparticles with unique physicochemical properties and are reflected as potential candidates for various biomedical applications .

  • Dyes and Pigments Production : 5-Amino-2-methylbenzenesulfonic acid is a sulfonated amine that is commonly used in the production of dyes and pigments . It has applications in industries such as textiles, paints, plastics, and printing .

  • Chemical Analysis : 5-Amino-2-methylbenzenesulfonic acid can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

  • Pharmaceuticals : 4-Amino-2-sulfotoluene, which is a similar compound to 5-Amino-2-methylbenzenesulfonic acid, can be used to treat bacterial infections . It’s possible that 5-Amino-2-methylbenzenesulfonic acid could have similar applications in the pharmaceutical industry .

  • Chemical Manufacturing : 5-Amino-2-methylbenzenesulfonic acid is often used as a raw material in the chemical industry . It can be used in the synthesis of other chemicals .

Safety And Hazards

5-Amino-2-methylbenzenesulfonic acid is classified as a skin irritant (Category 2). It causes skin irritation and serious eye damage. It is recommended to avoid breathing its mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

5-amino-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFTWHPLMMNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044523
Record name 5-Amino-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 5-amino-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

5-Amino-2-methylbenzenesulfonic acid

CAS RN

118-88-7
Record name 5-Amino-2-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-methylbenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-methylbenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 5-amino-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Amino-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminotoluene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-2-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G90628U043
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

107 parts of fused p-toluidine are added dropwise over 30 minutes to 183 parts of 100% sulfuric acid, while keeping the temperature at 75°-80° C. After stirring for 15 minutes the p-toluidine is completely dissolved. This sulfuric acid solution is then run into 260 parts of 66% oleum over 30 minutes, while keeping the temperature at 40°-50° C. by cooling with an ice bath. Stirring is continued for 30 minutes at 45°-50° C., after which time no more educt can be detected by HPLC. The batch is poured into 500 parts of ice/water and the precipitated 4-methylaniline-3-sulfonic acid is filtered with suction and washed with 500 parts of ice/water, affording 248 parts of moist 70.0% 4-methylaniline-3-sulfonic acid, corresponding to a yield of 93%, based on p-toluidine. No more p-toluidine and no more 4-methylaniline-2-sulfonic acid is detectable by HPLC (<0.1%).
[Compound]
Name
fused p-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methylbenzenesulfonic acid
Reactant of Route 2
5-Amino-2-methylbenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-2-methylbenzenesulfonic acid
Reactant of Route 4
5-Amino-2-methylbenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-2-methylbenzenesulfonic acid
Reactant of Route 6
5-Amino-2-methylbenzenesulfonic acid

Citations

For This Compound
3
Citations
JE Bailey Jr - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
… p-toluidine is 2-amino-5methylbenzenesulfonic acid, commonly known as p-toluidine-m-sulfonic acid (PTMS) (Figure 4), with smaller amounts of 5-amino-2-methylbenzenesulfonic acid, …
Number of citations: 5 academic.oup.com
AA Silaev, II Pokhodzeĭ… - Meditsina truda i …, 1996 - pubmed.ncbi.nlm.nih.gov
… 5-amino-2-methylbenzenesulfonic acid …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
SA Ashoor, WC Monte, J Welty - Springer
… simultaneous determination of 2-amino-5-methylbenzenesulfonic acid, 5-amino-2-methylbenzenesulfonic acid, External D&C Violet No. 2, and the lower sulfonated subsidiary color in …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.